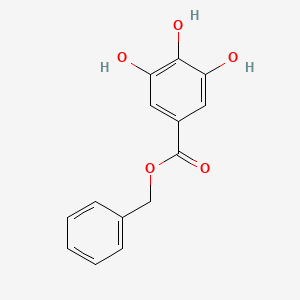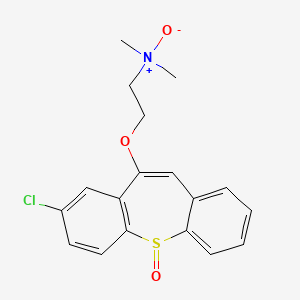
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3β,α,25R)-Cholest-5-ene-3,7,26-triol, also known as 7-ketocholesterol, is a naturally occurring oxysterol that is a product of cholesterol metabolism. It is a key intermediate in the biosynthesis of other oxysterols and is an important biomarker in the diagnosis of cardiovascular disease and other diseases. Oxysterols are lipids that are involved in many physiological processes, including cell signaling and regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has been studied extensively in scientific research. It has been used to study the role of oxysterols in the development of cardiovascular disease and other diseases. It has also been used to study the role of oxysterols in the regulation of gene expression and cell signaling. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been used to study the role of cholesterol metabolism in the development of atherosclerosis and other diseases.
Wirkmechanismus
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is thought to act as a ligand for the liver X receptor (LXR). LXR is a nuclear receptor that is involved in the regulation of gene expression and cell signaling. When (3β,α,25R)-Cholest-5-ene-3,7,26-triol binds to LXR, it activates the transcription of genes involved in cholesterol metabolism, including genes involved in the synthesis of cholesterol and oxysterols. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of other nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the farnesoid X receptor (FXR).
Biochemical and Physiological Effects
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cholesterol metabolism, including genes involved in the synthesis of cholesterol and oxysterols. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of other nuclear receptors, such as the PPAR and the FXR. It has also been shown to modulate the expression of genes involved in the metabolism of lipids and carbohydrates. Finally, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of enzymes involved in the metabolism of cholesterol, fatty acids, and other lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3β,α,25R)-Cholest-5-ene-3,7,26-triol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a naturally occurring oxysterol that can be easily synthesized from cholesterol. This makes it a convenient and cost-effective tool for studying the role of oxysterols in the regulation of gene expression and cell signaling. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been used to study the role of cholesterol
Synthesemethoden
(3β,α,25R)-Cholest-5-ene-3,7,26-triol can be synthesized from cholesterol by two different pathways. The first pathway involves the oxidation of cholesterol by cytochrome P450 enzymes to form (3β,α,25R)-Cholest-5-ene-3,7,26-triolterol, which is then converted to (3β,α,25R)-Cholest-5-ene-3,7,26-triol. The second pathway involves the oxidation of cholesterol by peroxidases, which produces (3β,α,25R)-Cholest-5-ene-3,7,26-triolterol, which is then converted to (3β,α,25R)-Cholest-5-ene-3,7,26-triol. Both pathways are important for the production of (3β,α,25R)-Cholest-5-ene-3,7,26-triol in the body.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (3β,α,25R)-Cholest-5-ene-3,7,26-triol involves the conversion of cholest-5-ene into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cholest-5-ene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Methanesulfonic acid" ], "Reaction": [ "Cholest-5-ene is reacted with sodium borohydride in methanol to yield cholest-5-ene-3β,7α-diol.", "The cholest-5-ene-3β,7α-diol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to give cholest-5-ene-3,7-dione.", "The cholest-5-ene-3,7-dione is then reacted with methanesulfonic acid to yield (3β)-cholest-5-ene-3,7-dione-26-sulfonate.", "The (3β)-cholest-5-ene-3,7-dione-26-sulfonate is then reacted with acetic anhydride and pyridine to yield (3β,25R)-cholest-5-ene-3,7-dione-26-acetate.", "Finally, the (3β,25R)-cholest-5-ene-3,7-dione-26-acetate is reduced with sodium borohydride in chloroform to yield (3β,α,25R)-Cholest-5-ene-3,7,26-triol." ] } | |
CAS-Nummer |
144300-24-3 |
Produktname |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
Molekularformel |
C₂₇H₄₆O₃ |
Molekulargewicht |
418.65 |
Synonyme |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)